3,4,5-Trimethoxyphenyl isothiocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

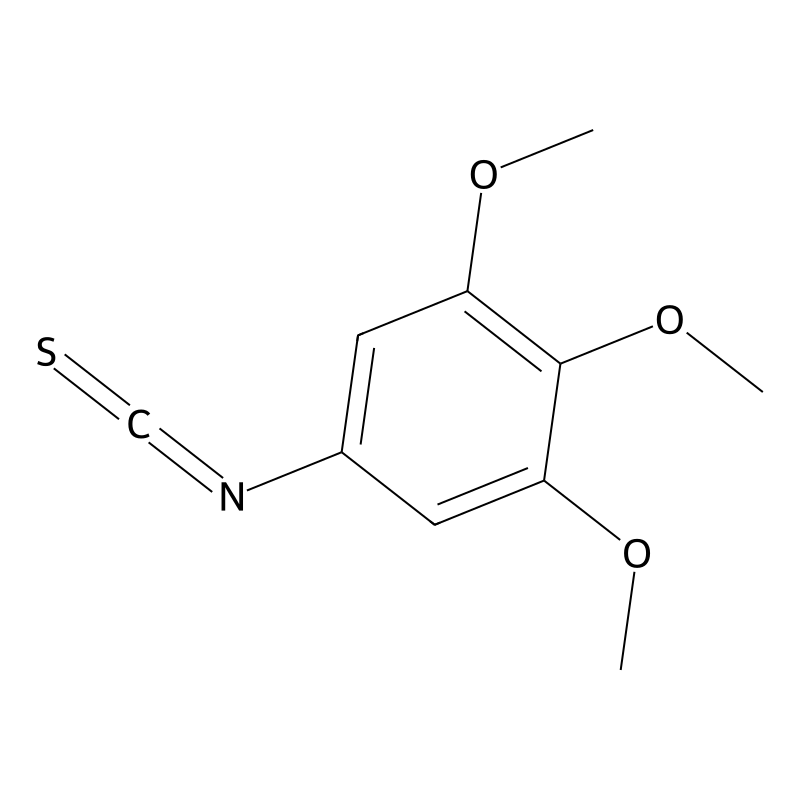

3,4,5-Trimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₁₀H₁₁N₃O₃S. It features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions and an isothiocyanate functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals. Its structure can be represented as follows:

textOCH3 |OCH3-C6H2-N=C=S | OCH3

The compound is characterized by its relatively low molecular weight (approximately 225.26 g/mol) and specific physical properties, such as a melting point of around 63 °C and a boiling point of approximately 323 °C at standard atmospheric pressure .

Protein Labeling:

3,4,5-Trimethoxyphenyl isothiocyanate (TMT) is a valuable tool in proteomics research, particularly for protein labeling and identification []. It is a member of the isothiocyanate family of labeling reagents, which react with the primary amine groups (amino groups) of proteins to form stable covalent bonds []. This labeling process allows researchers to differentiate and compare proteins from different samples within a single experiment, enabling techniques like:

- Quantitative proteomics: By labeling proteins from different samples with unique forms of TMT (e.g., different isotopic variants), researchers can compare the relative abundance of proteins between those samples. This can be used to identify differentially expressed proteins in response to various conditions, such as disease states or drug treatments [].

- Multiplexing: TMT allows researchers to label and analyze proteins from multiple samples simultaneously in a single mass spectrometry experiment, increasing efficiency and throughput [].

Affinity Chromatography:

TMT can also be used in affinity chromatography, a technique for purifying specific proteins from complex mixtures. This is achieved by attaching TMT to a solid support (e.g., beads) and then using the labeled support to capture proteins with specific functionalities that can interact with the TMT moiety []. This technique can be used to isolate and enrich proteins of interest for further analysis.

Other Applications:

Beyond protein labeling and affinity chromatography, TMT has also been explored for other research applications, including:

- Studying protein-protein interactions: TMT can be used to label proteins and then identify their interacting partners through mass spectrometry analysis.

- Analyzing post-translational modifications: TMT can be combined with other techniques to study protein modifications, such as phosphorylation or glycosylation.

- Nucleophilic Addition: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives.

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

- Condensation Reactions: It can undergo condensation with various amines or alcohols to yield thiourea derivatives or thioesters.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 3,4,5-trimethoxyphenyl isothiocyanate exhibits various biological activities. It has been studied for its potential anticancer properties, particularly against certain types of tumors. The compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Additionally, it has shown antimicrobial activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents .

The synthesis of 3,4,5-trimethoxyphenyl isothiocyanate typically involves the following methods:

- From Phenolic Precursors: Starting from 3,4,5-trimethoxyphenol, the compound can be synthesized by treating it with thiophosgene or other thiocyanate sources under basic conditions.

- Isothiocyanation Reaction: Another method involves reacting the corresponding amine with carbon disulfide followed by treatment with an alkyl halide to introduce the methoxy groups.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.

3,4,5-Trimethoxyphenyl isothiocyanate has various applications:

- Medicinal Chemistry: Due to its anticancer and antimicrobial properties, it serves as a lead compound for drug development.

- Agricultural Chemistry: It can be used as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Research Tool: The compound is utilized in biochemical research to study cellular mechanisms and pathways.

Studies on the interactions of 3,4,5-trimethoxyphenyl isothiocyanate with biological systems have shown that it can interact with various cellular targets. For instance:

- It may modulate enzyme activities involved in detoxification processes.

- The compound has been observed to influence gene expression related to apoptosis and cell cycle regulation.

These interactions highlight its potential as a therapeutic agent and underscore the need for further research into its mechanisms of action.

Several compounds share structural similarities with 3,4,5-trimethoxyphenyl isothiocyanate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl isothiocyanate | Contains a benzyl group instead of methoxy groups | Known for strong antitumor effects |

| Phenethyl isothiocyanate | Contains an ethyl group on the phenyl ring | Exhibits significant anticancer properties |

| 4-Methoxyphenyl isothiocyanate | Contains one methoxy group | Less potent than 3,4,5-trimethoxyphenyl |

The uniqueness of 3,4,5-trimethoxyphenyl isothiocyanate lies in its specific arrangement of three methoxy groups on the phenyl ring, which enhances its biological activity compared to similar compounds. This structural feature may contribute to its increased solubility and reactivity in biological systems.

While specific historical records of its discovery are limited, the synthesis of aryl isothiocyanates dates back to early 20th-century studies on thiocarbonyl compounds. The trimethoxyphenyl derivative emerged as a specialized reagent in the 1970s–1980s, driven by the demand for substituted aromatic isothiocyanates in pharmaceutical research. Early methods relied on reactions between primary amines and thiophosgene, a strategy later optimized for sterically hindered substrates. The compound’s systematic naming follows IUPAC conventions, with synonyms such as 5-isothiocyanato-1,2,3-trimethoxybenzene reflecting its positional isomerism.

Significance in Organic Chemistry and Biochemistry

In organic chemistry, 3,4,5-trimethoxyphenyl isothiocyanate is valued for its ability to participate in nucleophilic addition reactions, cyclization, and coupling with amines, hydrazines, or thiols. Its electron-rich aromatic ring enhances reactivity in electrophilic aromatic substitution, while the isothiocyanate group facilitates the formation of thioureas, thioamides, and heterocycles. Biochemically, isothiocyanates are recognized for their roles in plant defense mechanisms and potential anticancer properties, though the trimethoxyphenyl variant’s biological activity remains under investigation.

Position within the Isothiocyanate Family

As an aryl isothiocyanate, this compound belongs to a subclass distinct from alkyl (e.g., allyl isothiocyanate) and vinyl derivatives. Its trimethoxyphenyl group distinguishes it from simpler analogs like phenyl isothiocyanate, imparting unique solubility and electronic properties. Within synthetic chemistry, it is classified as a Type A isothiocyanate, derived from primary amines via reaction with thiophosgene or triphosgene.

Nomenclature and Classification

IUPAC Naming Conventions

The systematic International Union of Pure and Applied Chemistry name for 3,4,5-trimethoxyphenyl isothiocyanate follows standard nomenclature protocols for aromatic isothiocyanates [1] [2]. The preferred IUPAC name is 5-isothiocyanato-1,2,3-trimethoxybenzene, which accurately describes the positioning of the isothiocyanate functional group at the 5-position of the trimethoxybenzene ring system [3] [4]. This nomenclature follows the convention of numbering the benzene ring to give the lowest possible numbers to the substituents, with the three methoxy groups occupying positions 1, 2, and 3, and the isothiocyanate group at position 5 [1] [2].

The compound belongs to the broader class of aromatic isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S) directly attached to an aromatic ring system [5]. The systematic name clearly indicates both the aromatic backbone (trimethoxybenzene) and the nature of the functional group (isothiocyanato) [2] [6].

Common Synonyms and Alternative Designations

3,4,5-Trimethoxyphenyl isothiocyanate is known by several alternative names in chemical literature and commercial databases [1] [7]. The most commonly used synonym is 3,4,5-trimethoxyphenyl isothiocyanate, which directly describes the compound using positional numbering relative to the isothiocyanate group [1] [2]. Another widely recognized designation is benzene, 5-isothiocyanato-1,2,3-trimethoxy-, which follows Chemical Abstracts Service indexing conventions [1] [7].

Additional synonyms include 3,4,5-trimethoxyphenylisothiocyanate (written as one word), 3,4,5-trimethoxy-phenyl isothiocyanate (with hyphenation), and 5-isothiocyanato-1,2,3-trimethoxy-benzene [1] [2] [6]. These variations reflect different formatting conventions used across various chemical databases and literature sources while maintaining the same structural identity [1] [7].

Registry Numbers and Database Identifiers

The compound is assigned Chemical Abstracts Service Registry Number 35967-24-9, which serves as its unique identifier in chemical databases worldwide [1] [2] [8] [7]. The European Inventory of Existing Commercial Chemical Substances number is 252-820-5, indicating its recognition within European chemical regulations [1] [8] [9].

In the PubChem database, the compound is cataloged under Compound Identifier 118900 [1]. The MDL number is MFCD00041076, which is used in various chemical inventory systems [8] [7] [10]. The UNII (Unique Ingredient Identifier) assigned by the United States Food and Drug Administration is 7A2333C6KU [1] [7] [11]. Additional database identifiers include DTXSID90189515 and DTXCID50112006 in the EPA CompTox database [1].

| Identifier Type | Number/Code |

|---|---|

| CAS Registry Number | 35967-24-9 |

| EINECS Number | 252-820-5 |

| PubChem CID | 118900 |

| MDL Number | MFCD00041076 |

| UNII | 7A2333C6KU |

| DTXSID | DTXSID90189515 |

| BRN | 2736554 |

Molecular Structure and Configuration

Structural Formula and Representation

3,4,5-Trimethoxyphenyl isothiocyanate has the molecular formula C₁₀H₁₁NO₃S with a molecular weight of 225.26 daltons [1] [2] [7]. The structural formula reveals a benzene ring substituted with three methoxy groups (-OCH₃) at positions 3, 4, and 5, and an isothiocyanate group (-N=C=S) at position 1 [1] [3] [4].

The canonical SMILES notation is COc1cc(cc(c1OC)OC)N=C=S, which provides a linear representation of the molecular structure [12] [11]. The InChI (International Chemical Identifier) is InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3 [1] [12] [4]. The corresponding InChIKey is AFWKAIYTSPWWCA-UHFFFAOYSA-N, serving as a hashed version of the InChI for database searching [3] [12] [4].

The structure exhibits planar geometry typical of aromatic systems, with the benzene ring maintaining its characteristic hexagonal configuration [3]. The three methoxy substituents are positioned symmetrically around the ring, creating a highly substituted aromatic system with significant electron-donating character [1] [13].

Bond Angles and Distances

The isothiocyanate functional group in 3,4,5-trimethoxyphenyl isothiocyanate exhibits characteristic bond lengths and angles consistent with other aromatic isothiocyanates [5] [14]. In free (uncomplexed) isothiocyanates, the nitrogen-carbon bond length typically ranges from 1.14 to 1.17 Å with an average of 1.16 Å [14]. The carbon-sulfur bond distance ranges from 1.54 to 1.59 Å with an average of 1.57 Å [14].

The N=C=S bond angle in aromatic isothiocyanates approaches linearity, with typical values ranging from 174° to 179° and an average of 176° [5] [14]. This near-linear geometry reflects the sp hybridization of the central carbon atom in the isothiocyanate group [5]. The C-N=C bond angle in aryl isothiocyanates is characteristically near 165° [5].

For the aromatic portion of the molecule, the benzene ring maintains standard bond lengths of approximately 1.39 Å for C-C bonds [13]. The carbon-oxygen bond lengths in the methoxy groups are typically around 1.36 Å, while the oxygen-carbon bonds in the methyl portions are approximately 1.43 Å [13] [15].

| Bond Type | Typical Length (Å) | Angle (degrees) |

|---|---|---|

| N=C (isothiocyanate) | 1.14-1.17 | - |

| C=S (isothiocyanate) | 1.54-1.59 | - |

| N=C=S angle | - | 174-179 |

| C-N=C angle | - | ~165 |

| Aromatic C-C | ~1.39 | 120 |

| C-O (methoxy) | ~1.36 | - |

Electronic Distribution and Resonance Forms

The electronic structure of 3,4,5-trimethoxyphenyl isothiocyanate is characterized by significant electron delocalization throughout both the aromatic ring system and the isothiocyanate functional group [16] [17]. The isothiocyanate group exhibits resonance between multiple canonical forms, including the primary structure R-N=C=S and contributing forms such as R-N⁺≡C-S⁻ and R-N⁻-C⁺=S [17] [18].

The three methoxy substituents on the benzene ring act as strong electron-donating groups through both inductive and resonance effects [19] [13]. These groups increase electron density on the aromatic ring, particularly at the ortho and para positions relative to each methoxy group [13] [15]. The high electron density created by the trimethoxy substitution pattern significantly influences the electronic properties of the attached isothiocyanate group [16].

Nitrogen-15 nuclear magnetic resonance studies of isothiocyanates reveal characteristic chemical shifts around -275 parts per million, reflecting the high electron density on the nitrogen atom [17]. This contrasts sharply with thiocyanates, which show shifts around -100 parts per million, demonstrating the distinct electronic environments in these isomeric forms [17].

The molecular orbital structure of the isothiocyanate group involves π-bonding between the nitrogen and carbon atoms, as well as between the carbon and sulfur atoms [16] [20]. The sulfur atom's d-orbitals may participate in bonding, contributing to the stability and electronic properties of the functional group [5] [20]. The overall electronic distribution creates a weakly electrophilic carbon center in the isothiocyanate group, making it susceptible to nucleophilic attack [5] [18].

Structural Relationship to Other Trimethoxyphenyl Derivatives

3,4,5-Trimethoxyphenyl isothiocyanate belongs to a family of compounds sharing the 3,4,5-trimethoxyphenyl structural motif [19] [13] [21]. This substitution pattern is found in numerous biologically active compounds and synthetic intermediates, making it an important pharmacophore in medicinal chemistry [13] [22].

Related compounds in this family include 3,4,5-trimethoxyaniline, which serves as a precursor in the synthesis of the isothiocyanate derivative [23]. The aniline derivative has the molecular formula C₉H₁₃NO₃ and molecular weight of 183.2 daltons [23]. Another closely related compound is 3,4,5-trimethoxyphenyl isocyanate, which differs only in the replacement of sulfur with oxygen in the functional group, resulting in the formula C₁₀H₁₁NO₄ [24].

The trimethoxyphenyl scaffold appears in various other derivatives, including chalcone derivatives such as (E)-1-(2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one [15]. Azetidin-2-one derivatives containing the 3,4,5-trimethoxyphenyl group have been studied for their potential biological activities [13]. Additionally, phosphine derivatives such as tris(2,4,6-trimethoxyphenyl)phosphine demonstrate the versatility of methoxy-substituted aromatic systems in chemical synthesis [22].

The structural relationship between these compounds is primarily defined by the electron-rich aromatic ring system created by the three methoxy substituents [19] [13]. This electronic environment significantly influences the reactivity and properties of any functional group attached to the aromatic ring, whether it be an isothiocyanate, isocyanate, amine, or other substituent [13] [15]. The systematic study of these relationships provides insight into structure-activity relationships and guides the design of new compounds with desired properties [13] [22].

| Compound | Molecular Formula | Functional Group | Molecular Weight |

|---|---|---|---|

| 3,4,5-Trimethoxyphenyl isothiocyanate | C₁₀H₁₁NO₃S | Isothiocyanate | 225.26 |

| 3,4,5-Trimethoxyphenyl isocyanate | C₁₀H₁₁NO₄ | Isocyanate | 209.20 |

| 3,4,5-Trimethoxyaniline | C₉H₁₃NO₃ | Amine | 183.20 |

| 2-Methoxy-3-(3,4,5-trimethoxyphenyl)phenol | C₁₆H₁₈O₅ | Phenol | 290.31 |

Fundamental Physical Properties

Melting and Boiling Points

The compound 3,4,5-Trimethoxyphenyl isothiocyanate exhibits well-defined thermal transition points that are crucial for understanding its physical behavior and processing requirements. The melting point has been experimentally determined to be 62-65°C [1] [2], which places this compound in the category of relatively low-melting organic solids. This melting point range is consistent with similar methoxy-substituted aromatic isothiocyanates and reflects the influence of the three methoxy substituents on the crystal lattice structure.

The boiling point of 3,4,5-Trimethoxyphenyl isothiocyanate is predicted to be 350.2±42.0°C [1] [2], indicating a substantial temperature range between the melting and boiling points. This wide liquid range suggests good thermal stability across a broad temperature spectrum and provides flexibility for various processing applications. The relatively high boiling point is attributed to the molecular weight of 225.26 g/mol and the presence of polar functional groups that contribute to intermolecular interactions [1] [2].

Density and Specific Gravity

The density of 3,4,5-Trimethoxyphenyl isothiocyanate has been computationally predicted to be 1.15±0.1 g/cm³ [1] [2]. This value is typical for aromatic compounds containing heteroatoms and reflects the contribution of the sulfur atom and the three methoxy groups to the overall molecular density. The density value indicates that the compound is denser than water, which has implications for its behavior in aqueous systems and separation processes.

The specific gravity, derived from the density measurement, provides important information for handling and storage calculations. The predicted density value falls within the expected range for methoxy-substituted aromatic compounds and is consistent with the molecular structure and atomic composition [3] [1].

Appearance and Physical State

At room temperature, 3,4,5-Trimethoxyphenyl isothiocyanate exists as a solid material with a crystalline or powder-like appearance [4]. The compound typically appears as a solid powder that can range from white to pale yellow in color, depending on purity and storage conditions. The physical state is consistent with the melting point of 62-65°C, which is well above ambient temperature [1] [2].

The refractive index of the compound has been measured as 1.527 [3], which provides important optical characteristics for identification and quality control purposes. This refractive index value is consistent with aromatic compounds containing methoxy substituents and reflects the electronic properties of the conjugated system.

Solubility Profile

Solubility in Organic Solvents

The solubility characteristics of 3,4,5-Trimethoxyphenyl isothiocyanate in organic solvents are generally favorable, reflecting its organic nature and the presence of aromatic and methoxy functionalities. The compound exhibits good solubility in most common organic solvents, including acetonitrile, which is particularly important for analytical and synthetic applications [5].

Aromatic solvents demonstrate good compatibility with the compound due to the favorable interactions between the aromatic ring systems. Ethereal solvents also provide good solubility, making them suitable for extraction and purification processes. The solubility in alcoholic solvents such as methanol and ethanol is moderate to good, though some caution is required due to potential reactivity over extended periods [6] [7].

Aqueous Solubility Characteristics

The aqueous solubility of 3,4,5-Trimethoxyphenyl isothiocyanate is significantly limited, which is characteristic of isothiocyanate compounds. The poor water solubility is attributed to the hydrophobic nature of the trimethoxyphenyl group and the general tendency of isothiocyanates to undergo hydrolysis in aqueous media [6] [7].

In aqueous environments, the compound tends to hydrolyze, leading to the formation of corresponding amines and other degradation products. This hydrolytic instability makes aqueous solubility measurements challenging and limits the practical applications in water-based systems. The hydrolysis reaction is pH-dependent and proceeds more rapidly under alkaline conditions [6] [7].

pH-Dependent Solubility Behavior

The solubility and stability of 3,4,5-Trimethoxyphenyl isothiocyanate exhibit significant pH dependence, primarily due to the reactivity of the isothiocyanate functional group. Under acidic conditions, the compound demonstrates enhanced stability and more predictable solubility behavior. The acidic environment helps to suppress hydrolysis reactions and maintains the integrity of the isothiocyanate group [6] [7].

In neutral pH conditions, the compound shows moderate stability but still undergoes gradual hydrolysis, particularly in the presence of nucleophilic species. Alkaline conditions accelerate the hydrolysis process significantly, leading to rapid degradation and the formation of various breakdown products [6] [7]. This pH-dependent behavior necessitates careful consideration of solution conditions in analytical and synthetic applications.

Stability Parameters

Thermal Stability

The thermal stability of 3,4,5-Trimethoxyphenyl isothiocyanate is generally good under normal storage and handling conditions. The compound remains stable up to its decomposition temperature, which is well above its melting point of 62-65°C [1] [2]. For optimal preservation, storage temperatures should be maintained below 65°C to prevent thermal degradation and avoid excess heat exposure.

The thermal stability profile indicates that the compound can withstand moderate heating during synthetic transformations and analytical procedures. However, prolonged exposure to elevated temperatures may lead to decomposition, releasing potentially hazardous decomposition products including nitrogen oxides, sulfur oxides, and other organic fragments [8] [9].

Hydrolytic Stability

Hydrolytic stability represents one of the most critical stability parameters for 3,4,5-Trimethoxyphenyl isothiocyanate. The compound exhibits significant instability in aqueous media, undergoing hydrolysis reactions that lead to the formation of corresponding amines and other degradation products [6] [7]. This hydrolytic instability is characteristic of isothiocyanate functional groups and limits the compound's utility in aqueous systems.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of nucleophilic species. In buffered aqueous solutions, the compound shows rapid decline, with the rate of degradation following the order: citrate phosphate buffer > phosphate buffered saline > Tris-HCl buffer > deionized water [6]. This behavior necessitates careful storage away from moisture and humidity to maintain compound integrity.

Photostability and Oxidative Susceptibility

The photostability of 3,4,5-Trimethoxyphenyl isothiocyanate requires careful consideration, as the compound shows sensitivity to light exposure. The aromatic ring system and the isothiocyanate functional group can undergo photodegradation reactions when exposed to ultraviolet radiation. For optimal stability, the compound should be stored in dark containers and protected from direct sunlight [10] [9].

Oxidative susceptibility is another important stability parameter, as the compound can undergo oxidation reactions in the presence of strong oxidizing agents. The methoxy groups and the isothiocyanate functionality are particularly susceptible to oxidative degradation. Storage under inert atmosphere conditions, such as nitrogen or argon, helps to minimize oxidative degradation and maintain compound integrity [10] [9] [11].

Moisture Sensitivity

Moisture sensitivity represents a critical stability parameter for 3,4,5-Trimethoxyphenyl isothiocyanate, reflecting the inherent reactivity of the isothiocyanate functional group with water. The compound is highly moisture sensitive and requires storage in dry environments to prevent hydrolytic degradation [1] [10] [9] [11].

The moisture sensitivity necessitates specific storage requirements, including the use of desiccants, sealed containers, and controlled humidity environments. Commercial suppliers typically recommend storage at 2-8°C in tightly sealed containers under inert atmosphere to minimize moisture exposure [1] [4]. The compound should be handled under dry conditions, and exposure to humid air should be minimized during weighing and transfer operations.

| Property Category | Parameter | Value/Behavior | Storage Requirement |

|---|---|---|---|

| Physical Properties | Melting Point | 62-65°C | Ambient conditions acceptable |

| Boiling Point | 350.2±42.0°C | Avoid excessive heating | |

| Density | 1.15±0.1 g/cm³ | Standard handling | |

| Refractive Index | 1.527 | Protect from contamination | |

| Solubility | Organic Solvents | Generally good | Use appropriate solvents |

| Aqueous Systems | Poor/Limited | Avoid water exposure | |

| pH Dependence | Acidic > Neutral > Basic | Maintain acidic conditions | |

| Stability | Thermal | Stable to ~65°C | Store below recommended temperature |

| Hydrolytic | Unstable in water | Keep dry | |

| Photostability | Light sensitive | Store in dark | |

| Oxidative | Susceptible to oxidation | Inert atmosphere | |

| Moisture | Highly sensitive | Desiccant required |

XLogP3

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard